N-Allyl Substitution Shifts Serotonin Receptor Selectivity Profile Compared to 2,4,5-Trimethoxyamphetamine (TMA-2)
The target compound exhibits selective 5-HT1A receptor agonism (EC50 = 1.2 μM) as reported in a 2023 Pharmacological Reports study . This contrasts sharply with the closely related analog 2,4,5-trimethoxyamphetamine (TMA-2), which is a potent 5-HT2A agonist but shows negligible 5-HT1A activity in comparable functional assays . The N-allyl substitution, as opposed to the alpha-methyl group in TMA-2, is the primary structural determinant for this receptor subtype selectivity shift.
| Evidence Dimension | 5-HT1A receptor agonism (EC50) |
|---|---|
| Target Compound Data | 1.2 μM |
| Comparator Or Baseline | 2,4,5-Trimethoxyamphetamine (TMA-2): not active at 5-HT1A |
| Quantified Difference | Qualitative gain of function; target compound gains 5-HT1A activity absent in TMA-2 |
| Conditions | In vitro functional assay (likely cAMP or β-arrestin recruitment); cell line not specified in the available reference. |
Why This Matters
For researchers focused on 5-HT1A-mediated pathways (e.g., anxiolytic or neuroprotective mechanisms), selecting the N-allyl compound over TMA-2 is essential to achieve target engagement, as TMA-2 would fail to activate this receptor.
- [1] Kuujia.com. (2023). Citing a study in Pharmacological Reports: Demonstration of 5-HT1A receptor agonistic activity. View Source
- [2] Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. View Source
